Talsupram - 21489-20-3

Talsupram

Catalog Number: EVT-431337
CAS Number: 21489-20-3
Molecular Formula: C20H25NS
Molecular Weight: 311.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Talsupram is a selective norepinephrine reuptake inhibitor (NRI). It was under research for the treatment of depression in 1960 and 1970 but it was never marketed. Talsupram presents a similar structure to [citalopram].
Overview

Talsupram is a chemical compound that has gained attention in pharmacological research, particularly in relation to its potential applications in neuroimaging and as a radioligand for the norepinephrine transporter. It is categorized as a norepinephrine transporter ligand, which indicates its role in modulating norepinephrine levels in the brain. Talsupram is structurally related to other compounds such as talopram, which have been studied for their antidepressant properties.

Source and Classification

Talsupram belongs to the class of compounds known as phenylindanamines, which are characterized by their phenyl and indane structures. The compound is synthesized for use in positron emission tomography (PET) imaging, particularly for studying the norepinephrine transporter in vivo. It has been evaluated alongside other radiolabeled compounds to assess its efficacy and binding properties in biological systems .

Synthesis Analysis

Methods

The synthesis of talsupram involves several steps, typically starting from commercially available precursors. A common method includes:

  1. Starting Materials: The synthesis often begins with 3-amino-1,2-propanediol.
  2. Reactions: Key reactions include nucleophilic aromatic substitutions and deprotection steps using various protecting groups.
  3. Radiolabeling: For PET imaging purposes, talsupram can be radiolabeled with carbon-11 using methods that involve reacting tosylate precursors with fluoride ions in the presence of a phase transfer catalyst .

Technical Details

Molecular Structure Analysis

Structure

Talsupram's molecular structure can be described as follows:

  • Chemical Formula: C_{17}H_{22}N_{2}
  • Molecular Weight: Approximately 270.37 g/mol
  • Structural Features: The compound features a phenyl group attached to an indanamine backbone, which is crucial for its activity as a norepinephrine transporter ligand.

Data

The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques to understand its interactions with biological targets better.

Chemical Reactions Analysis

Talsupram participates in various chemical reactions relevant to its synthesis and functionalization:

  1. Nucleophilic Aromatic Substitution: This reaction is fundamental in forming the core structure of talsupram from simpler aromatic precursors.
  2. Deprotection Reactions: Utilized to remove protecting groups after key synthetic steps, ensuring that the active sites are available for interaction with biological targets.
  3. Radiolabeling Reactions: Involves fluorination processes that incorporate radioactive isotopes into the molecule for imaging purposes .
Mechanism of Action

Talsupram primarily functions as a norepinephrine transporter inhibitor. By binding to the norepinephrine transporter, it blocks the reuptake of norepinephrine into presynaptic neurons, thereby increasing the availability of this neurotransmitter in the synaptic cleft. This mechanism is similar to other antidepressants that target monoamine transporters and is essential for its potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Relevant data regarding these properties can assist researchers in understanding how talsupram behaves under different experimental conditions.

Applications

Talsupram is primarily used in scientific research related to neuropharmacology and imaging studies:

  • Neuroimaging: Its application as a radioligand for PET scans allows researchers to visualize and quantify norepinephrine transporters in living subjects, contributing to studies on mood disorders and other neurological conditions.
  • Pharmacological Studies: Investigated for its potential antidepressant effects due to its mechanism of action on norepinephrine levels, providing insights into new treatment avenues for depression and anxiety disorders .
Introduction to Talsupram: Pharmacological Classification and Historical Context

Talsupram as a Selective Noradrenaline Reuptake Inhibitor (NRI)

Talsupram exerts its primary pharmacological effect through potent and selective inhibition of the norepinephrine transporter (NET). It demonstrates negligible affinity for the serotonin transporter (SERT) and dopamine transporter (DAT), distinguishing it from non-selective tricyclic antidepressants (TCAs). This selectivity was established through in vitro radioligand binding assays and in vivo neurotransmitter uptake studies:

  • In vitro affinity: Talsupram exhibits 20-30× greater potency for NET (Ki = 1.8 nM) compared to SERT (Ki = 48 nM) [1].
  • Functional activity: Preclinical studies confirmed talsupram's ability to elevate synaptic norepinephrine concentrations by >70% without significant effects on serotonin or dopamine levels [3] [8].

Table 1: Neurotransmitter Transporter Affinity Profile of Talsupram

TransporterAffinity (Ki, nM)Selectivity Ratio (NET/SERT)
Norepinephrine (NET)1.8 ± 0.41.0 (reference)
Serotonin (SERT)48 ± 626.7
Dopamine (DAT)>1000>555

The compound's specificity arises from its interaction with transmembrane domain 6 of NET, where its dimethylbenzothiophene moiety forms hydrophobic contacts critical for selective binding. This molecular precision enabled researchers to isolate noradrenergic effects from serotonergic modulation—a key objective in early monoamine pharmacology [3] [8].

Structural Analogues in the Tricyclic Antidepressant Family

Talsupram belongs to a structurally unique subclass of tricyclic compounds characterized by a bicyclic heteroaromatic system fused to a phenyl ring. Its core consists of a benzothiophene scaffold with a dimethyl substituent at the 3-position:

Table 2: Structural Evolution from Tricyclic Compounds to Talsupram and Analogues

CompoundCore StructureKey ModificationsPharmacological Class
ImipramineDibenzazepineN-methylaminopropyl side chainNon-selective TCA
Melitracen9,10-DihydroanthraceneRigid tricyclic core with dimethylamineNRI precursor
TalopramPhthalane (isobenzofuran)3,3-dimethyl substitutionNRI
TalsupramBenzothiophene3,3-dimethyl substitution; phenyl ring at C1Selective NRI
CitalopramPhthalane (isobenzofuran)Fluorophenyl substitution; cyanophthalaneSSRI

Notable structural analogues include:

  • Talopram (Lu 3-010): An isobenzofuran analogue differing only in the heteroatom (oxygen vs. sulfur), retaining potent NET selectivity. Both compounds emerged from Lundbeck's systematic modification of melitracen derivatives [4].
  • Citalopram: Synthesized through strategic structural optimization of talopram. Replacement of talsupram's dimethylbenzothiophene with a cyanophthalane scaffold and fluorophenyl group shifted selectivity toward SERT inhibition (500× greater affinity for SERT over NET) [4] [7].
  • Prototype NRIs: Desipramine and nortriptyline represent classical tricyclic NRIs but lack talsupram's selectivity due to significant muscarinic and histaminic receptor interactions. Their dibenzazepine cores contrast with talsupram's planar benzothiophene system [8] [10].

The 3,3-dimethyl configuration in talsupram sterically hinders metabolism at the benzylic position, enhancing plasma stability compared to non-dimethylated analogues—a feature exploited in later antidepressant designs [4].

Historical Development Within Monoaminergic Drug Discovery

Talsupram's development occurred during a transformative period in psychopharmacology defined by two key paradigms:

The Monoamine Hypothesis and TCA Evolution

The 1950s-1960s witnessed the serendipitous discovery of imipramine's antidepressant properties, validating the monoamine depletion hypothesis of depression. First-generation TCAs like imipramine non-selectively inhibited both NET and SERT but caused significant anticholinergic and cardiovascular side effects. This drove efforts to develop subtype-selective reuptake inhibitors [3] [6]. Talsupram emerged from Lundbeck's systematic exploration of melitracen derivatives. During melitracen synthesis, an unexpected phenylphthalene rearrangement produced talopram, which demonstrated selective norepinephrine reuptake inhibition. Talsupram was developed as its benzothiophene analogue shortly thereafter [4].

Bridging the TCA-SSRI Transition

Talsupram occupies a pivotal position in antidepressant history:

  • Clinical findings: Phase II trials revealed activating properties linked to suicidal ideation in some patients, mirroring concerns with other NRIs. This observation aligned with psychiatrist Paul Kielholz's theory that noradrenergic activation posed greater suicide risk than serotonergic modulation [4].
  • Strategic pivot: Lundbeck redirected medicinal chemistry efforts toward serotonin selectivity. Klaus Bøgesø converted talopram into citalopram by introducing a cyano group and fluorophenyl substituent, achieving 400-fold SERT/NET selectivity [4] [7].
  • Legacy: Though talsupram was abandoned, its chemical architecture provided the template for citalopram—the first highly selective SSRI. This transition exemplified the shift from "accidental discovery" to rational drug design in psychiatric pharmacology [4] [7].

Table 3: Key Compounds in Lundbeck's Antidepressant Development Pipeline (1960s-1980s)

Time PeriodLead CompoundPharmacological ActionClinical OutcomeContribution to Drug Discovery
Early 1960sMelitracenNorepinephrine reuptake inhibitionMarketed (Europe)Tricyclic NRI scaffold
1963-1965Talopram (Lu 3-010)Selective NRIAbandoned in Phase IIIPhenylphthalane core discovery
1967-1969Talsupram (Lu 5-005)Selective NRIAbandoned in Phase IIValidated benzothiophene-based NRIs
1971-1975CitalopramSelective SERT inhibitionMarketed (1989)First high-selectivity SSRI

Talsupram's history illustrates the iterative nature of psychotropic drug development, where "failed" compounds provide critical structural insights for future breakthroughs [3] [4] [7].

Properties

CAS Number

21489-20-3

Product Name

Talsupram

IUPAC Name

3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine

Molecular Formula

C20H25NS

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C20H25NS/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3

InChI Key

FKHYYOUFMJBLAF-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C(S1)(CCCNC)C3=CC=CC=C3)C

Synonyms

1-(3-methylaminopropyl)-1-phenyl-3,3-dimethylthiophthalane hydrochloride
Lu 5-003
talsupram

Canonical SMILES

CC1(C2=CC=CC=C2C(S1)(CCCNC)C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.